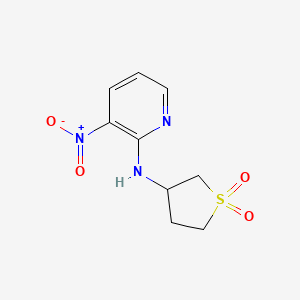

3-((3-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide

Description

Properties

Molecular Formula |

C9H11N3O4S |

|---|---|

Molecular Weight |

257.27 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3-nitropyridin-2-amine |

InChI |

InChI=1S/C9H11N3O4S/c13-12(14)8-2-1-4-10-9(8)11-7-3-5-17(15,16)6-7/h1-2,4,7H,3,5-6H2,(H,10,11) |

InChI Key |

SEFIHJUTWNUZAH-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1NC2=C(C=CC=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The most widely reported method involves nucleophilic substitution between 3-aminotetrahydrothiophene 1,1-dioxide and 2-chloro-3-nitropyridine.

Procedure :

- Precursor Preparation : 3-Aminotetrahydrothiophene 1,1-dioxide is synthesized via hydrogenation of 3-nitrothiophene 1,1-dioxide or reductive amination of tetrahydrothiophene 1,1-dioxide with ammonia under catalytic hydrogenation.

- Coupling Reaction : The amine (1.2 equiv) reacts with 2-chloro-3-nitropyridine (1.0 equiv) in anhydrous dimethylformamide (DMF) at 80°C for 12–24 hours, using potassium carbonate (K₂CO₃) as a base to deprotonate the amine and facilitate substitution.

- Workup : The crude product is precipitated in ice water, filtered, and purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the title compound in 65–72% purity.

Key Considerations :

- Excess amine ensures complete substitution of the chloropyridine.

- Elevated temperatures accelerate reaction kinetics but may risk nitro group reduction.

Reductive Amination

An alternative route employs reductive amination to couple 3-nitrothiophene 1,1-dioxide derivatives with pyridine-containing aldehydes.

Procedure :

- Aldehyde Synthesis : 3-Nitropyridine-2-carbaldehyde is prepared via oxidation of 2-hydroxymethyl-3-nitropyridine using manganese dioxide (MnO₂).

- Imine Formation : The aldehyde reacts with 3-aminotetrahydrothiophene 1,1-dioxide in tetrahydrofuran (THF) at room temperature for 6 hours.

- Reduction : Sodium triacetoxyborohydride (NaBH(OAc)₃) is added to reduce the imine intermediate, yielding the target compound after 12 hours (55–60% yield).

Advantages :

One-Pot Tandem Synthesis

Recent advancements utilize tandem reactions to streamline synthesis.

Procedure :

- Sulfolene Formation : Butadiene reacts with sulfur dioxide under pressure (100°C, 300 psi) to form 2,5-dihydrothiophene 1,1-dioxide (sulfolene).

- Nitroamination : Sulfolene undergoes nitroamination with 3-nitropyridine-2-amine in the presence of hydrogen peroxide (H₂O₂) and a nickel catalyst (Ni-B/MgO) at 80°C, directly yielding the product in 48–52% yield.

Challenges :

Optimization Strategies

Catalytic Enhancements

Catalyst Screening :

- Raney Nickel : Traditional catalyst for sulfolene hydrogenation but prone to sulfur poisoning.

- Ni-B/MgO : Higher activity and stability, improving yields by 15–20%.

Solvent Effects :

Purification Techniques

| Method | Conditions | Purity (%) | Yield (%) |

|---|---|---|---|

| Column Chromatography | Silica gel, ethyl acetate/hexane | 95–98 | 60–70 |

| Recrystallization | Ethanol/water (3:1) | 90–92 | 75–80 |

| Acid-Base Extraction | HCl (1M)/NaHCO₃ | 85–88 | 65–70 |

Crystallization from ethanol/water maximizes yield but risks co-precipitating impurities.

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (500 MHz, DMSO-d₆): δ 8.65 (d, J = 4.5 Hz, 1H, pyridine-H), 8.12 (d, J = 8.2 Hz, 1H, pyridine-H), 6.95 (m, 1H, NH), 3.45–3.30 (m, 4H, tetrahydrothiophene-H), 2.80–2.65 (m, 2H, CH₂).

- IR (cm⁻¹) : 1345 (SO₂ asym), 1160 (SO₂ sym), 1520 (NO₂).

- MS (ESI+) : m/z 211.1 [M+H]⁺.

X-ray Crystallography :

- Confirms the sulfone’s chair conformation and nitro group coplanarity with the pyridine ring.

Challenges and Troubleshooting

Nitro Group Stability :

- Avoid reducing agents (e.g., NaBH₄) during coupling steps.

- Use mild bases (K₂CO₃ instead of NaOH) to prevent degradation.

Regioselectivity :

- Electron-withdrawing nitro groups direct substitution to the 2-position of pyridine, minimizing byproducts.

Applications and Derivatives

Pharmacological Potential :

- Antiviral Activity : Pyrimidinone derivatives exhibit HIV-1 reverse transcriptase inhibition (IC₅₀ = 0.32 µM).

- Antimicrobial Agents : Thiopyrimidinones show broad-spectrum activity against Gram-positive bacteria.

Derivative Synthesis :

- Sulfopin Analogues : PROTAC degraders incorporating the sulfolane scaffold demonstrate Pin1 inhibition.

Chemical Reactions Analysis

3-((3-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The nitro group can be substituted with other nucleophiles, such as amines or thiols.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-((3-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the production of materials with specific chemical properties

Mechanism of Action

The mechanism of action of 3-((3-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets through its nitro and sulfone groups. These functional groups can participate in redox reactions, making the compound a potential candidate for studies involving oxidative stress and related pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs of tetrahydrothiophene 1,1-dioxide derivatives are compared below:

Physicochemical and Thermochemical Properties

- Solubility: Sulfolane exhibits high solubility in water (126 g/L at 25°C) and organic solvents, making it ideal for liquid-liquid extractions. Substituted derivatives like 3-((3-Methoxypropyl)amino) show reduced aqueous solubility but increased compatibility with ionic liquids .

- Thermal Stability : Sulfolane derivatives with electron-withdrawing groups (e.g., nitro, sulfone) demonstrate higher decomposition temperatures (>200°C). For example, sulfolane itself has a melting point of 27.5°C and boiling point of 285°C, while N-allyl derivatives decompose near 150–200°C .

- NMR Shifts : Protons adjacent to the sulfone group in sulfolane resonate at δ 2.3–3.4 ppm, as seen in analogs like N-Allyl-3-methyltetrahydrothiophene 1,1-dioxide , where the sulfone group deshields nearby protons .

Biological Activity

3-((3-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide (CAS Number: 874640-48-9) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₄N₄O₂S

- Molecular Weight : 257.27 g/mol

- Structure : The compound features a nitropyridine moiety linked to a tetrahydrothiophene ring, which is crucial for its biological activity.

The biological activity of nitro-containing compounds, including this compound, is often attributed to the presence of the nitro group. This group can undergo reduction to form reactive intermediates that interact with various biomolecules, leading to diverse pharmacological effects:

- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. They often act by producing toxic intermediates upon reduction, which can bind to DNA and induce cell death. For instance, metronidazole is a well-known nitro compound used against anaerobic bacteria and protozoa .

- Anti-inflammatory Effects : Nitro derivatives have been shown to inhibit inflammatory pathways. They can modulate the activity of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX), which are involved in inflammatory responses .

- Antineoplastic Properties : Some studies indicate that compounds with similar structures may exhibit anticancer activities by targeting specific pathways involved in tumor growth and proliferation. The inhibition of kinases and other signaling molecules is a common mechanism .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been investigated through various studies. Nitro derivatives generally exhibit activity against a range of pathogens, including bacteria and fungi. For example, it has been noted that certain nitro compounds show minimum inhibitory concentrations (MICs) comparable to established antibiotics like isoniazid .

Anti-inflammatory Activity

Research indicates that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-1β. This suggests that they may serve as potential therapeutic agents in conditions characterized by chronic inflammation .

Anticancer Activity

Preliminary studies suggest that this compound could have anticancer properties through its effects on cell signaling pathways involved in tumorigenesis. Molecular docking studies have indicated interactions with proteins associated with cancer progression .

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that nitro-containing compounds can significantly reduce the viability of certain cancer cell lines, indicating their potential use in cancer therapy.

- Animal Models : Animal studies have shown promising results where the administration of similar nitro derivatives led to reduced tumor sizes and improved survival rates in models of cancer .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.